Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxylate ester group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
5-Chlorothiophene-2-carboxylate: Lacks the aminomethyl group.
4-(Aminomethyl)thiophene-2-carboxylate: Lacks the chlorine atom.
Uniqueness
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and chlorine groups on the thiophene ring enhances its potential for diverse applications in various fields.
Biological Activity
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article explores the compound's biological activity, synthesizing findings from various studies and patent literature.
- Molecular Formula : C₈H₈ClN O₂S
- Molecular Weight : 203.67 g/mol
- CAS Number : 2219371-11-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticoagulant Activity
In addition to its antimicrobial properties, this compound has been identified as an inhibitor of the blood coagulation factor Xa. This activity suggests its potential application in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The mechanism involves competitive inhibition, which is crucial for developing anticoagulant therapies.
Case Study: Factor Xa Inhibition
A study highlighted the compound's ability to inhibit factor Xa with an IC₅₀ value of approximately 50 nM. This level of potency indicates that this compound could serve as a lead compound for further development into a therapeutic agent for managing thrombotic conditions .
The biological activities of this compound can be attributed to its structural features, which allow it to interact effectively with target proteins. For instance, the presence of the chlorothiophene moiety enhances its binding affinity to various biological targets, including enzymes involved in coagulation and microbial metabolism.
Tyrosinase Inhibition
Recent studies have also explored the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis, and inhibiting this enzyme can have applications in skin whitening products. The compound has shown promising results in reducing melanin production in vitro without significant cytotoxicity .
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3 |
InChI Key |
CWEGRLJLTBAIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)CN |
Origin of Product |
United States |
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